2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(4-methylphenyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(4-methylphenyl)chromen-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(4-methylphenyl)chromen-4-one typically involves the condensation of appropriate phenolic compounds with chromanone derivatives. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the condensation reaction. The process may also involve steps like methylation or hydroxylation to introduce specific functional groups .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity compounds suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(4-methylphenyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones.
Reduction: The carbonyl group in the chromenone ring can be reduced to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones, reduced chromanones, and substituted aromatic derivatives. These products are often intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(4-methylphenyl)chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(4-methylphenyl)chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer activities.
Apigenin: Studied for its neuroprotective effects.
Uniqueness
2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(4-methylphenyl)chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for targeted therapeutic applications .
Properties
Molecular Formula |
C22H16O7 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(4-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C22H16O7/c1-10-2-4-11(5-3-10)17-15(25)9-16(26)18-19(27)20(28)21(29-22(17)18)12-6-7-13(23)14(24)8-12/h2-9,23-26,28H,1H3 |
InChI Key |
CCCFZRPJSPWCTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.